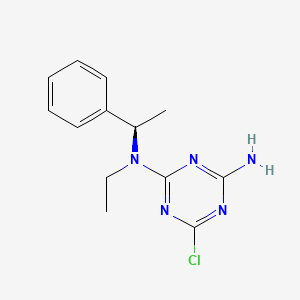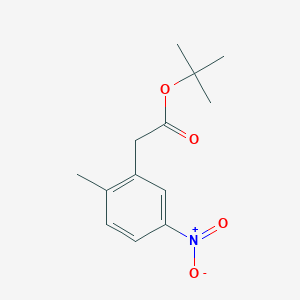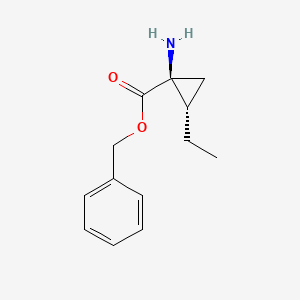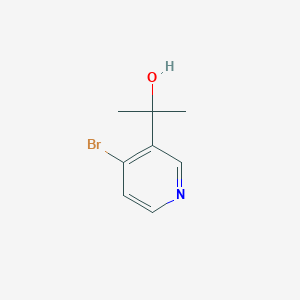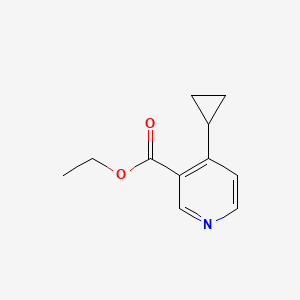
Ethyl4-cyclopropylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl4-cyclopropylnicotinate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is a derivative of nicotinic acid, which is a form of vitamin B3. The compound features a cyclopropyl group attached to the nicotinate moiety, making it unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl4-cyclopropylnicotinate can be synthesized through various methods. One common approach involves the esterification of nicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Another method involves the use of cyclopropyl bromide and ethyl nicotinate in a nucleophilic substitution reaction. This reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反应分析
Types of Reactions
Ethyl4-cyclopropylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Ethyl4-cyclopropylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinic acid deficiency.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of Ethyl4-cyclopropylnicotinate involves its interaction with specific molecular targets in biological systems. The compound may act on nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits. By binding to these receptors, this compound can modulate neuronal activity and influence various physiological processes.
相似化合物的比较
Ethyl4-cyclopropylnicotinate can be compared with other esters and nicotinic acid derivatives:
Ethyl nicotinate: Similar in structure but lacks the cyclopropyl group, which may result in different chemical and biological properties.
Methyl nicotinate: Another ester of nicotinic acid, differing in the alkyl group attached to the ester moiety.
Cyclopropyl nicotinate: Similar to this compound but with different ester groups, leading to variations in reactivity and applications.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
ethyl 4-cyclopropylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-12-6-5-9(10)8-3-4-8/h5-8H,2-4H2,1H3 |
InChI 键 |
HMRMRFHSZYTSQN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CN=C1)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


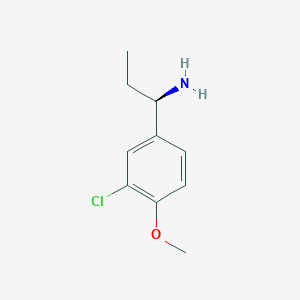

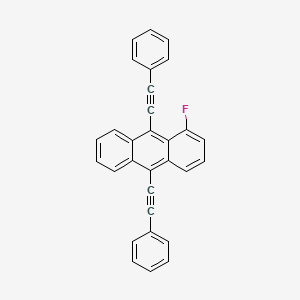
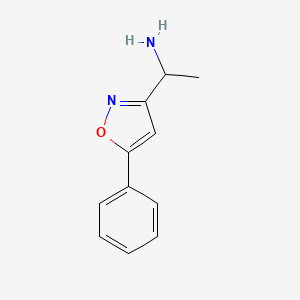
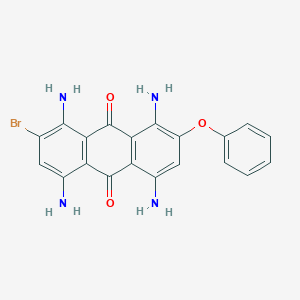

![Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B13128543.png)
